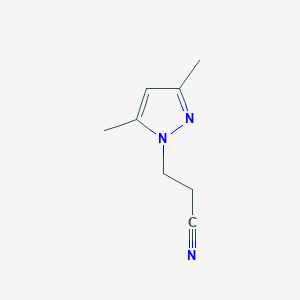

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

説明

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile is a useful research chemical . It is used in the preparation of pyrazoles via cyclization, ring transformation, aromatization, and substituent modifications .

Molecular Structure Analysis

The structural properties of the compound such as energy, vibrational frequency, ground state transitions, (1)H and (13)C NMR chemical shifts, NBO analysis, and hyperpolarizability have been computed by DFT (Density Functional Theory) method and compared with experimental results . The exact mass of the molecule is 149.095297364 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 149.19 g/mol . It has a topological polar surface area of 41.6 Ų . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 2 rotatable bonds .科学的研究の応用

Organic Synthesis

“3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” is used in organic synthesis . It’s a common reagent for the preparation of pyrazolato ligated complexes .

Oxidation Reagent

This compound, when combined with Chromium (VI) oxide, serves as a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .

Cross-Conjugated Monomeric Betaines

It reacts with malonic esters to produce a family of cross-conjugated monomeric betaines .

Anticoronavirus Activity

A new series of derivatives of “3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” has shown promising in vitro anticoronavirus activity .

Antitumoral Activity

The same series of derivatives also demonstrated antitumoral activity . Mode-of-action studies revealed that the antitumoral activity was due to inhibition of tubulin polymerization .

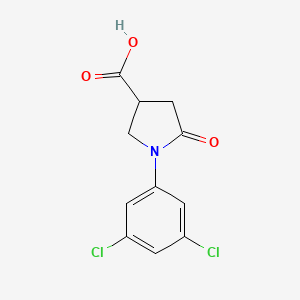

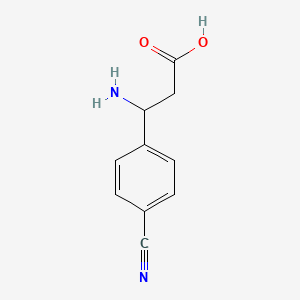

Inhibitor Synthesis

In a recent study, a series of 3-phenyl(pyrrolidin-1-yl)butanoic acids were synthesized using a non-enantioselective route, starting with "3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile" . These compounds are non-peptide αvβ6 integrin inhibitors used for the treatment of idiopathic pulmonary fibrosis .

将来の方向性

Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. Additionally, safety and hazard information would be beneficial for handling and usage of this compound .

作用機序

Target of Action

The primary target of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. The αvβ6 integrin is involved in a variety of biological processes including cell adhesion and signal transduction .

Mode of Action

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile interacts with the αvβ6 integrin, exhibiting a very high affinity for this target . This interaction results in the inhibition of the αvβ6 integrin, thereby affecting the processes in which this integrin is involved .

Pharmacokinetics

The pharmacokinetic properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile are commensurate with inhaled dosing by nebulization . The compound has a long dissociation half-life of 7 hours and very high solubility in saline at pH 7 (>71 mg/mL), which suggests good bioavailability .

Result of Action

The inhibition of the αvβ6 integrin by 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can lead to changes at the molecular and cellular levels. While the specific effects depend on the context of the cells and tissues involved, they generally include alterations in cell adhesion and signal transduction processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability and efficacy

特性

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVXBSKIBYPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384109 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |

CAS RN |

5589-97-9 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

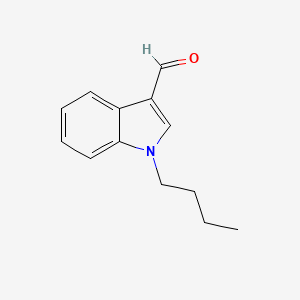

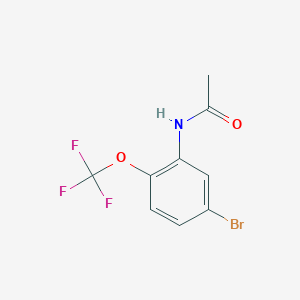

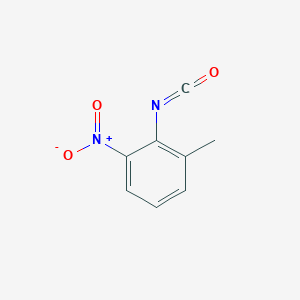

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)